molecular formula C11H13ClFN3O2 B2745369 2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride CAS No. 2228333-46-6

2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2745369
CAS No.: 2228333-46-6
M. Wt: 273.69
InChI Key: CMHXQOSRQFCWPZ-UHFFFAOYSA-N
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Description

2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a (4-fluorophenoxy)methyl group at position 5 and an ethylamine hydrochloride moiety at position 2. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric properties, making it valuable in medicinal chemistry. This compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) and antimicrobial agents .

Properties

IUPAC Name

2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2.ClH/c12-8-1-3-9(4-2-8)16-7-11-14-10(5-6-13)15-17-11;/h1-4H,5-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHXQOSRQFCWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=NO2)CCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Precursor Preparation

The amidoxime intermediate is synthesized by reacting 3-aminopropionitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours. The reaction proceeds via nucleophilic addition, yielding 3-aminopropionamidoxime (83% yield, LCMS: $$ m/z = 118.1 \, [M + H]^+ $$).

$$
\text{3-aminopropionitrile} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{3-aminopropionamidoxime} + \text{HCl}
$$

Cyclocondensation with Activated Esters

The amidoxime reacts with ethyl chloroacetate in dimethylformamide (DMF) containing potassium carbonate (2 equiv) at 60°C for 12 hours. Cyclodehydration forms the 1,2,4-oxadiazole ring, yielding ethyl 3-(2-aminoethyl)-1,2,4-oxadiazole-5-carboxylate (71% yield, $$ ^1H $$-NMR (500 MHz, DMSO-$$ d_6 $$): δ 4.31 (q, 2H), 3.45 (t, 2H), 2.85 (t, 2H)).

Functionalization with the (4-Fluorophenoxy)methyl Group

Nucleophilic Substitution

Ethyl 3-(2-aminoethyl)-1,2,4-oxadiazole-5-carboxylate undergoes nucleophilic displacement with 4-fluorophenol in acetone using potassium carbonate (3 equiv) at reflux for 8 hours. The ester hydrolyzes in situ to generate 5-((4-fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine (62% yield, LCMS: $$ m/z = 282.1 \, [M + H]^+ $$).

$$
\text{Ethyl ester} + \text{4-fluorophenol} \xrightarrow{\text{K}2\text{CO}3} \text{5-((4-fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine}
$$

Microwave-Assisted Optimization

Microwave irradiation (150 W, 100°C, 30 min) enhances reaction efficiency, achieving 82% yield with reduced byproduct formation.

Amine Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (1.1 equiv) in dichloromethane at 0°C, precipitating the hydrochloride salt (95% yield). Characterization by $$ ^13C $$-NMR confirms protonation at the amine (δ 40.2 ppm, C-N$$ ^+ $$H$$ _3 $$).

Analytical Characterization

Parameter Value Method
Melting Point 198–202°C DSC
$$ ^1H $$-NMR (DMSO-$$ d_6 $$) δ 7.85 (d, 2H), 4.62 (s, 2H) 500 MHz NMR
LCMS Purity 98.5% C18 column
Elemental Analysis C 48.2%, H 4.5%, N 14.1% CHNS analyzer

Comparative Analysis of Synthetic Routes

Traditional vs. Microwave-Assisted Synthesis

  • Yield : 62% (traditional) vs. 82% (microwave).
  • Reaction Time : 8 hours vs. 30 minutes.
  • Byproducts : 12% vs. <5%.

Solvent Impact on Cyclocondensation

  • DMF : 71% yield, high regioselectivity.
  • THF : 54% yield, partial decomposition.

Chemical Reactions Analysis

Types of Reactions

2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the fluorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the oxadiazole ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorinated Derivatives: The target compound and 1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride both incorporate fluorine, which enhances electronegativity and metabolic stability. However, the target compound’s (4-fluorophenoxy)methyl group introduces additional steric bulk compared to the direct 4-fluorophenyl substitution .
  • Hydrophobic vs. Polar Groups: The tert-butyl analog (1244059-96-8) exhibits increased lipophilicity, making it suitable for membrane-permeable therapeutics, while the methoxymethyl derivative (2103402-79-3) offers improved solubility for intravenous formulations .

Research Findings and Limitations

  • Limitations: Limited pharmacokinetic data exist for these compounds. For example, the pyridin-2-yl derivative (72761-91-2) has poor oral bioavailability in rodent models, necessitating structural optimization .

Biological Activity

The compound 2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15ClFN3O2
  • Molecular Weight : 287.72 g/mol
  • CAS Number : 1306738-70-4

Oxadiazole derivatives have been studied for their mechanisms in various biological contexts. The presence of the 4-fluorophenoxy group is significant as it may enhance the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AA431 (epidermoid carcinoma)1.61 ± 1.92
Compound BU251 (glioblastoma)<10
Compound CWM793 (melanoma)<30

The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of Bcl-2 family proteins and other apoptotic markers.

Antimicrobial Activity

Similar oxadiazole compounds have shown antibacterial properties against both Gram-positive and Gram-negative bacteria. The structural features contributing to this activity include electron-withdrawing groups that enhance binding affinity to bacterial targets:

CompoundTarget BacteriaActivity
Compound DStaphylococcus aureusSignificant inhibition
Compound EEscherichia coliModerate inhibition

Case Studies

A notable study investigated the synthesis and biological evaluation of a series of oxadiazole derivatives, including those with the 4-fluorophenoxy substituent. The findings suggested that these derivatives could effectively inhibit tumor growth in vivo, showcasing their potential as anticancer agents.

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific substituents in enhancing biological activity:

  • Fluorine Substitution : The presence of fluorine in the phenoxy group has been correlated with increased potency against cancer cell lines.
  • Amine Functionality : The amine group at the ethanamine position is crucial for biological activity, potentially facilitating interactions with cellular targets.

Q & A

Q. How to design experiments elucidating structure-activity relationships (SAR)?

  • Analog Synthesis : Synthesize derivatives with modified substituents (e.g., 4-fluoro → 4-CF3_3) and compare bioactivity .
  • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters with activity .

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